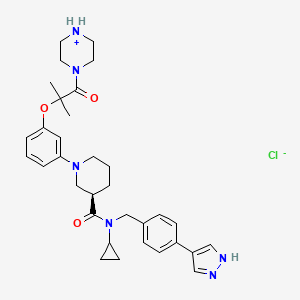

ZW4864

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C33H43ClN6O3 |

|---|---|

Poids moléculaire |

607.2 g/mol |

Nom IUPAC |

(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide chloride |

InChI |

InChI=1S/C33H42N6O3.ClH/c1-33(2,32(41)37-17-14-34-15-18-37)42-30-7-3-6-29(19-30)38-16-4-5-26(23-38)31(40)39(28-12-13-28)22-24-8-10-25(11-9-24)27-20-35-36-21-27;/h3,6-11,19-21,26,28,34H,4-5,12-18,22-23H2,1-2H3,(H,35,36);1H/t26-;/m1./s1 |

Clé InChI |

PQRRIGABHUYXRQ-UFTMZEDQSA-N |

SMILES isomérique |

CC(C)(C(=O)N1CC[NH2+]CC1)OC2=CC=CC(=C2)N3CCC[C@H](C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.[Cl-] |

SMILES canonique |

CC(C)(C(=O)N1CC[NH2+]CC1)OC2=CC=CC(=C2)N3CCCC(C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

The Molecular Siege: A Technical Guide to the ZW4864 Binding Interface on β-Catenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of ZW4864, a small-molecule inhibitor, to its target protein, β-catenin. The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in numerous cancers, making β-catenin a prime therapeutic target. This compound has emerged as a promising agent that directly engages β-catenin, disrupting its interaction with the B-cell lymphoma 9 (BCL9) protein, a key coactivator in oncogenic gene transcription.[1][2] This document details the binding site, quantitative metrics of this interaction, and the experimental methodologies employed to elucidate these findings.

The Binding Site of this compound on β-Catenin

This compound directly binds to β-catenin, selectively inhibiting its protein-protein interaction (PPI) with BCL9 while not affecting the interaction between β-catenin and E-cadherin.[1][2][3][4][5] This selectivity is crucial as it preserves the physiological role of β-catenin in cell adhesion. The binding surface for BCL9 on β-catenin is characterized by the presence of several acidic residues, including D162, E163, D164, D144, D145, E147, and E155, which form acidic knobs.[1] this compound is designed to interact with this region, effectively preventing the recruitment of BCL9 and halting the downstream transcription of Wnt target genes.[1]

Quantitative Analysis of this compound Binding to β-Catenin

The efficacy of this compound in disrupting the β-catenin/BCL9 interaction has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of β-Catenin/BCL9 Interaction by this compound

| Parameter | Value (μM) | Assay | Notes |

| Ki | 0.76 | AlphaScreen | Measures the binding affinity of the inhibitor.[1][3][6] |

| IC50 | 0.87 | AlphaScreen | Concentration for 50% inhibition in a biochemical assay.[3][5] |

Table 2: Cellular Activity of this compound in Wnt/β-Catenin Signaling

| Cell Line | IC50 (μM) | Assay | Description |

| HEK293 (β-catenin expressing) | 11 | TOPFlash Luciferase Reporter | Inhibition of β-catenin-dependent transcription.[3][5] |

| SW480 | 7.0 | TOPFlash Luciferase Reporter | Inhibition of β-catenin-dependent transcription.[3][5] |

| MDA-MB-468 (Wnt 3a-activated) | 6.3 | TOPFlash Luciferase Reporter | Inhibition of β-catenin-dependent transcription.[3][5] |

| HCT-116 | 76 | Antiproliferative Assay | Inhibition of cancer cell growth.[3] |

Experimental Protocols

The characterization of the this compound and β-catenin interaction has been accomplished through a series of robust experimental protocols.

AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is employed to quantify the disruption of the β-catenin/BCL9 protein-protein interaction in a biochemical setting.

-

Principle: Donor and acceptor beads are coated with interacting proteins (e.g., β-catenin and a BCL9 peptide). When in close proximity, excitation of the donor bead results in a luminescent signal from the acceptor bead. An inhibitor that disrupts this interaction will decrease the signal.

-

Methodology:

-

Full-length β-catenin (residues 1-781) and a BCL9 peptide (residues 350-375) are used.[1]

-

Varying concentrations of this compound are incubated with the protein-peptide pair.

-

Donor and acceptor beads are added, and the mixture is incubated to allow for binding.

-

The luminescent signal is read, and the data is used to calculate Ki and IC50 values.[1]

-

Co-Immunoprecipitation (Co-IP)

Co-IP assays are utilized to validate the disruption of the β-catenin/BCL9 interaction within a cellular context.

-

Principle: An antibody specific to a target protein (e.g., β-catenin) is used to pull down the protein from a cell lysate. Interacting partners (e.g., BCL9) are co-precipitated and detected by immunoblotting.

-

Methodology:

-

HCT116 cells are treated with varying concentrations of this compound for 24 hours.[1]

-

Cells are lysed, and the protein concentration is determined.

-

An antibody against β-catenin is added to the cell lysate to immunoprecipitate β-catenin and its binding partners.

-

The immunoprecipitated complex is captured on protein A/G beads.

-

The beads are washed, and the proteins are eluted and separated by SDS-PAGE.

-

Immunoblotting is performed using antibodies against BCL9 and β-catenin to assess the level of co-precipitated BCL9.[1]

-

TOPFlash/FOPFlash Luciferase Reporter Assays

These reporter gene assays are employed to measure the transcriptional activity of the Wnt/β-catenin pathway in cells.

-

Principle: The TOPFlash reporter contains multiple TCF/LEF binding sites upstream of a luciferase gene. Active β-catenin/TCF complexes drive luciferase expression. The FOPFlash reporter, with mutated TCF/LEF sites, serves as a negative control.

-

Methodology:

-

Cell lines such as HEK293 (transfected to express β-catenin), SW480, and Wnt 3a-stimulated MDA-MB-468 are used.[1]

-

Cells are co-transfected with the TOPFlash or FOPFlash reporter plasmids.

-

Cells are treated with different concentrations of this compound.

-

After a set incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

The ratio of TOPFlash to FOPFlash activity is calculated to determine the specific inhibition of β-catenin-mediated transcription.

-

Visualizations

Wnt/β-Catenin Signaling Pathway and this compound Inhibition

References

- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]

- 5. glpbio.com [glpbio.com]

- 6. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

ZW4864 as a Chemical Probe for β-Catenin Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. β-catenin, a central effector of this pathway, represents a compelling yet challenging therapeutic target. ZW4864 has emerged as a potent and selective chemical probe for interrogating β-catenin biology. This small molecule inhibitor directly binds to β-catenin and disrupts its interaction with the transcriptional coactivator B-cell lymphoma 9 (BCL9), thereby attenuating oncogenic signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its use, and a summary of its pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers utilizing this compound to explore the intricacies of the Wnt/β-catenin pathway and to advance the development of novel therapeutics.

Introduction

The Wnt/β-catenin signaling cascade plays a pivotal role in embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the accumulation of nuclear β-catenin.[2] This stabilized β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators, such as B-cell lymphoma 9 (BCL9) and its homolog BCL9L, to drive the expression of target genes implicated in cell proliferation, survival, and metastasis.[2][3]

Targeting the protein-protein interaction (PPI) between β-catenin and its co-activators presents a promising strategy for selectively inhibiting oncogenic Wnt signaling. This compound is a drug-like small molecule developed as a selective inhibitor of the β-catenin/BCL9 PPI.[3] It has been demonstrated to bind directly to β-catenin, leading to the suppression of β-catenin-dependent transcription and the inhibition of cancer cell growth in vitro and in vivo.[3] This guide details the technical aspects of using this compound as a chemical probe to dissect β-catenin function.

Mechanism of Action

This compound functions by directly binding to β-catenin and selectively disrupting its interaction with BCL9.[3] This inhibitory action is specific, as this compound spares the interaction between β-catenin and E-cadherin, which is crucial for cell-cell adhesion.[3][4] By preventing the formation of the β-catenin/BCL9 complex, this compound effectively blocks the recruitment of this essential co-activator to TCF/LEF-bound promoters, thereby inhibiting the transcription of Wnt target genes.[3]

Figure 1: Wnt/β-catenin signaling and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Assay | Parameter | Value | Reference |

| AlphaScreen (β-catenin/BCL9 PPI) | Ki | 0.76 µM | [3] |

| AlphaScreen (β-catenin/BCL9 PPI) | IC50 | 0.87 µM | [4] |

| AlphaScreen Selectivity | Fold Selectivity (β-catenin/BCL9 vs. β-catenin/E-cadherin) | 229-fold | [5] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| SW480 | TOPFlash Luciferase Reporter | IC50 | 7.0 µM | [3][4] |

| Wnt3a-activated MDA-MB-468 | TOPFlash Luciferase Reporter | IC50 | 6.3 µM | [3][4] |

| β-catenin expressing HEK293 | TOPFlash Luciferase Reporter | IC50 | 11 µM | [4] |

| SW480 | MTS Cell Growth Inhibition (72h) | IC50 | 24 ± 1.3 µM | |

| HCT116 | MTS Cell Growth Inhibition (72h) | IC50 | 76 ± 2.9 µM | |

| MDA-MB-231 | MTS Cell Growth Inhibition (72h) | IC50 | 28 ± 3.2 µM | |

| MDA-MB-468 | MTS Cell Growth Inhibition (72h) | IC50 | 9.6 ± 1.1 µM | |

| MCF10A (Normal Breast Epithelial) | MTS Cell Growth Inhibition (72h) | IC50 | 92 ± 6.0 µM |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Route | Dose | Value | Reference |

| Oral Bioavailability (F) | p.o. | 20 mg/kg | 83% | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. A schematic of the synthesis is provided below, based on the supplementary information from Wang et al. (2021).[2] For detailed reagents, conditions, and characterization, refer to the original publication.

Figure 2: General synthetic workflow for this compound.

AlphaScreen™ Protein-Protein Interaction Assay

This assay is used to quantify the disruption of the β-catenin/BCL9 interaction by this compound in a biochemical context.

Materials:

-

Biotinylated BCL9 peptide (e.g., residues 350-375)

-

Full-length recombinant β-catenin

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Protein A-conjugated Acceptor beads (PerkinElmer)

-

Anti-β-catenin antibody

-

Assay buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100

-

This compound and control compounds

-

384-well ProxiPlate (PerkinElmer)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add β-catenin and anti-β-catenin antibody and incubate to allow binding.

-

Add Protein A-conjugated Acceptor beads and incubate.

-

Add the biotinylated BCL9 peptide and Streptavidin-coated Donor beads.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an EnVision® or a similar plate reader equipped for AlphaScreen™.

-

Data is analyzed by plotting the AlphaScreen™ signal against the compound concentration to determine the IC50 or Ki value.[5]

TOPFlash/FOPFlash Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

TOPFlash and FOPFlash reporter plasmids (contain TCF/LEF binding sites driving luciferase expression; FOPFlash has mutated sites and serves as a negative control)

-

Renilla luciferase plasmid (for transfection normalization)

-

Cancer cell line with active Wnt signaling (e.g., SW480) or cells stimulated with Wnt3a

-

Lipofectamine™ 2000 or other transfection reagent

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid.

-

After 24 hours, treat the cells with various concentrations of this compound or DMSO.

-

Incubate for another 24-48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Calculate the TOP/FOP ratio after normalizing to Renilla activity. This ratio represents the specific Wnt/β-catenin transcriptional activity.

-

Plot the TOP/FOP ratio against this compound concentration to determine the IC50.[3][6]

MTS Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, SW480) and a non-cancerous control cell line (e.g., MCF10A)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an optimized density.

-

Allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations or DMSO for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and plot against this compound concentration to determine the IC50.[5][7]

Quantitative Real-Time PCR (qPCR) for Wnt Target Genes

This method is used to quantify the effect of this compound on the mRNA expression of β-catenin target genes.

Materials:

-

Cancer cells treated with this compound

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit

-

SYBR™ Green PCR Master Mix

-

Primers for Wnt target genes (e.g., AXIN2, CCND1, LEF1, BCL9L) and a housekeeping gene (e.g., HPRT, GAPDH)

-

Real-time PCR system

Procedure:

-

Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[3][5]

References

- 1. jocpr.com [jocpr.com]

- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combination with the Anti-PD-1 Antibody for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-Based Design of 1,4-Dibenzoylpiperazines as β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

ZW4864: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and preclinical evaluation of ZW4864, a potent and orally bioavailable small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI). The information presented is collated from primary research articles and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

Aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the initiation and progression of numerous cancers.[1][2] The protein β-catenin is a central node in this pathway; its stabilization and nuclear translocation lead to the formation of a transcriptional complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) and coactivators such as BCL9. This complex drives the expression of oncogenic target genes. This compound was developed as a small-molecule inhibitor that selectively disrupts the interaction between β-catenin and BCL9, thereby attenuating oncogenic Wnt signaling.[1][2][3]

Mechanism of Action

This compound functions by directly binding to β-catenin and selectively disrupting its interaction with BCL9.[1] This inhibitory action is specific, as this compound does not interfere with the interaction between β-catenin and E-cadherin, which is crucial for cell-cell adhesion.[1] By blocking the β-catenin/BCL9 PPI, this compound prevents the recruitment of BCL9 to the β-catenin/TCF transcriptional complex, leading to the downregulation of Wnt target genes, suppression of cancer cell growth, and induction of apoptosis in cancer cells with hyperactive β-catenin signaling.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays, as well as its pharmacokinetic properties.

| Parameter | Value | Assay Conditions | Reference |

| Ki | 0.76 μM | AlphaScreen (β-catenin/BCL9 PPI) | [1] |

| IC50 | 0.87 μM | AlphaScreen (β-catenin/BCL9 PPI) | [4] |

| KD | 0.77 ± 0.063 μM | AlphaScreen (Biotin-ZW4864 and β-catenin) | [1] |

Table 1: Biochemical Activity of this compound

| Cell Line | IC50 (μM) | Assay | Reference |

| HEK293 (β-catenin expressing) | 11 μM | TOPFlash Luciferase Assay | [4] |

| SW480 | 7.0 μM | TOPFlash Luciferase Assay | [4] |

| MDA-MB-468 (Wnt3a activated) | 6.3 μM | TOPFlash Luciferase Assay | [4] |

| MDA-MB-231 | ~25 μM | MTS Cell Growth Inhibition (72h) | [5] |

| MDA-MB-468 | ~10 μM | MTS Cell Growth Inhibition (72h) | [5] |

| HCT116 | ~30 μM | MTS Cell Growth Inhibition (72h) | [5] |

| MCF10A (normal breast epithelial) | >80 μM | MTS Cell Growth Inhibition (72h) | [5] |

Table 2: Cellular Activity of this compound

| Parameter | Value | Species | Dosing | Reference |

| Oral Bioavailability (F) | 83% | C57BL/6 Mice | 20 mg/kg (p.o.) | [4] |

Table 3: Pharmacokinetic Properties of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A general schematic is provided below, based on the synthetic routes reported in the primary literature.[1] The synthesis involves the preparation of key building blocks followed by their assembly and final modification.

-

Note: The detailed, step-by-step experimental procedures and characterization data for this compound are not publicly available in full. The following is a generalized description based on the published synthetic schemes for this compound and its close analogs.[1][5]

General Synthetic Strategy:

-

Synthesis of the Piperidine Core: The synthesis commences with the preparation of a suitably protected piperidine-3-carboxylic acid derivative.

-

Amide Coupling: The piperidine core is coupled with a substituted aniline to form a key amide intermediate.

-

Suzuki Coupling: A Suzuki coupling reaction is employed to introduce the 1H-pyrazol-4-yl group onto an aromatic ring of the molecule.

-

Deprotection and Final Coupling: The final steps involve the deprotection of protecting groups and coupling with the piperazine moiety to yield this compound.

AlphaScreen™ Biochemical Assay

This assay was used to quantify the inhibitory effect of this compound on the β-catenin/BCL9 PPI.

-

Materials:

-

Full-length β-catenin (residues 1-781)

-

Biotinylated BCL9 peptide (residues 350-375)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-His-tag Acceptor beads (PerkinElmer)

-

Assay buffer (e.g., PBS, 0.1% BSA)

-

This compound in DMSO

-

-

Procedure:

-

A mixture of β-catenin and biotinylated BCL9 peptide is prepared in the assay buffer.

-

Serial dilutions of this compound (or DMSO control) are added to the protein-peptide mixture.

-

The mixture is incubated to allow for compound binding.

-

A suspension of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads is added.

-

The plate is incubated in the dark to allow for bead-protein interaction.

-

The AlphaScreen signal is read on an EnVision plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the interacting proteins. Inhibition of the PPI by this compound leads to a decrease in the signal.

-

IC50 and Ki values are calculated from the dose-response curves.

-

Co-Immunoprecipitation (Co-IP) Assay

This assay validates the disruption of the β-catenin/BCL9 interaction in a cellular context.

-

Materials:

-

SW480 human colorectal adenocarcinoma cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against β-catenin

-

Protein A/G magnetic beads

-

Antibody against BCL9

-

This compound

-

-

Procedure:

-

SW480 cells are treated with this compound or DMSO for a specified time.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Cell lysates are pre-cleared with protein A/G beads.

-

The pre-cleared lysates are incubated with an anti-β-catenin antibody to form immune complexes.

-

Protein A/G beads are added to pull down the immune complexes.

-

The beads are washed to remove non-specific binding.

-

The immunoprecipitated proteins are eluted from the beads and resolved by SDS-PAGE.

-

Western blotting is performed using an anti-BCL9 antibody to detect the amount of BCL9 co-immunoprecipitated with β-catenin. A decrease in the BCL9 signal in this compound-treated samples indicates disruption of the interaction.

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the effect of this compound on the transcription of Wnt target genes.

-

Materials:

-

SW480 or other relevant cancer cell lines

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., AXIN2, CCND1, LEF1) and a housekeeping gene (e.g., HPRT)

-

-

Procedure:

-

Cells are treated with various concentrations of this compound or DMSO.

-

Total RNA is extracted from the cells.

-

cDNA is synthesized from the extracted RNA.

-

qPCR is performed using the synthesized cDNA, specific primers, and a qPCR master mix.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene. A dose-dependent decrease in the mRNA levels of Wnt target genes is expected with this compound treatment.[1]

-

MTS Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, HCT116) and a non-cancerous cell line (e.g., MCF10A)

-

This compound

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

The MTS reagent is added to each well.

-

The plate is incubated to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance is measured at 490 nm.

-

The percentage of cell viability is calculated relative to DMSO-treated control cells, and IC50 values are determined.

-

Visualizations

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Caption: Logic of Structure-Activity Relationship (SAR) leading to this compound.

References

- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

ZW4864's role in triple-negative breast cancer

An In-depth Technical Guide on the Role of ZW4864 in Triple-Negative Breast Cancer

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes chemotherapy the primary systemic treatment, highlighting a significant unmet medical need for targeted therapies. The designation "this compound" has been associated with two distinct investigational compounds with potential relevance to TNBC: the HER2-targeted antibody-drug conjugate zanidatamab zovodotin (formerly ZW49) and a small-molecule inhibitor of the Wnt/β-catenin signaling pathway . This guide provides a detailed technical overview of both entities, their mechanisms of action, and the available preclinical and clinical data concerning their role in triple-negative breast cancer.

Part 1: Zanidatamab Zovodotin (Formerly ZW49)

Zanidatamab zovodotin is a bispecific antibody-drug conjugate (ADC) that was under investigation for various HER2-expressing solid tumors.[1] While TNBC is defined by the lack of HER2 overexpression, a subset of these tumors may exhibit low levels of HER2 expression, representing a potential therapeutic window for potent HER2-targeted agents like zanidatamab zovodotin.[2] However, it is important to note that the clinical development of zanidatamab zovodotin has been discontinued.[3]

Mechanism of Action

Zanidatamab zovodotin's mechanism of action is multifaceted, stemming from its biparatopic antibody, zanidatamab, and its cytotoxic payload.

-

Biparatopic HER2 Targeting : The antibody component, zanidatamab, simultaneously binds to two distinct epitopes on the HER2 receptor: the extracellular domains 2 (ECD2) and 4 (ECD4). This unique binding mode, which targets the same domains as trastuzumab and pertuzumab, leads to enhanced receptor binding, clustering, and internalization.[4][5]

-

Dual HER2 Signal Blockade : By binding to two different sites, zanidatamab provides a more comprehensive blockade of HER2 signaling pathways that drive tumor cell proliferation and survival.[4]

-

Cytotoxic Payload Delivery : Zanidatamab is conjugated to a proprietary auristatin payload via a cleavable linker.[4] Upon internalization of the ADC into the tumor cell, the linker is cleaved, releasing the potent cytotoxic agent and leading to cell death.

-

Immunogenic Cell Death : The design of zanidatamab zovodotin also promotes immunogenic cell death, which can potentially stimulate an anti-tumor immune response.[4]

Signaling Pathway

The primary signaling pathway targeted by the antibody component of zanidatamab zovodotin is the HER2 signaling cascade.

Figure 1: Zanidatamab zovodotin mechanism of action on the HER2 signaling pathway.

Clinical Data in HER2-Expressing Breast Cancer

While specific data for a TNBC cohort is limited, a phase 1 trial (NCT03821233) of zanidatamab zovodotin monotherapy in heavily pretreated patients with HER2-positive solid cancers included patients with breast cancer.[6] In a cohort of 8 patients with breast cancer, the confirmed objective response rate (cORR) was 13%, with a disease control rate (DCR) of 50%.[6]

Another phase 1 trial evaluated zanidatamab in combination with chemotherapy in patients with HER2-expressing metastatic breast cancer, including a HER2-low population.[2] In the HER2-low cohort (n=15), the cORR was 20%, with a median duration of response of 10.4 months.[2]

Table 1: Clinical Efficacy of Zanidatamab Zovodotin in HER2-Expressing Breast Cancer

| Clinical Trial Phase | Patient Population | Treatment | N | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) | Median Duration of Response (DoR) |

| Phase 1 (NCT03821233) | HER2+ Breast Cancer | Monotherapy | 8 | 13%[6] | 50%[6] | Not Reported |

| Phase 1 | HER2-low Metastatic Breast Cancer | Combination with Chemotherapy | 15 | 20%[2] | Not Reported | 10.4 months[2] |

Experimental Protocols

Phase 1 Dose-Escalation and Expansion Study (NCT03821233)

-

Objective : To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and antitumor activity of zanidatamab zovodotin.[6]

-

Patient Population : Patients with locally advanced (unresectable) or metastatic HER2-expressing cancers who have progressed following treatment with existing approved therapies.[4][6]

-

Methodology : This was a multicenter, open-label, dose-escalation and cohort-expansion study.[4] Patients received zanidatamab zovodotin intravenously. The dose-expansion cohorts included patients with HER2-positive breast cancer, HER2-positive gastric/gastroesophageal junction adenocarcinoma, and other HER2-positive solid cancers.[6]

Figure 2: Experimental workflow for the Phase 1 trial of zanidatamab zovodotin.

Part 2: this compound Small-Molecule Inhibitor

A distinct compound, also designated this compound, has been identified as a small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[7] The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, including TNBC, where it contributes to tumor progression and therapy resistance.[8]

Mechanism of Action

This compound functions by disrupting the interaction between β-catenin and its coactivator BCL9.

-

Inhibition of β-catenin/BCL9 Interaction : In the nucleus of cancer cells with aberrant Wnt signaling, β-catenin forms a complex with TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of oncogenic target genes.[7] this compound directly interferes with the binding of β-catenin to BCL9, thereby inhibiting the formation of this transcriptional complex.

-

Suppression of Wnt Target Gene Expression : By blocking the β-catenin/BCL9 interaction, this compound leads to the downregulation of Wnt/β-catenin target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival.[7]

-

Inhibition of Cancer Cell Growth : The suppression of oncogenic gene expression ultimately results in the inhibition of Wnt-dependent cancer cell growth.[7]

Signaling Pathway

This compound targets the final transcriptional activation step of the canonical Wnt/β-catenin signaling pathway.

Figure 3: Mechanism of action of the small-molecule inhibitor this compound on the Wnt/β-catenin pathway.

Preclinical Data in TNBC Models

A preclinical study investigated the effects of this compound in TNBC cell lines with hyperactive β-catenin signaling.[7]

Table 2: Preclinical Activity of this compound in TNBC Cell Lines

| Cell Line | Assay | Endpoint | This compound Activity |

| MDA-MB-468 (TNBC) | Cell Growth Inhibition Rescue | Reversal of growth inhibition | Constitutive activation of β-catenin rescued this compound-treated cells.[7] |

| SW480 (Colon Cancer) | qPCR of Wnt Target Genes | Gene Expression | At 10 µM, had slight or no effect on Axin2, cyclin D1, and BCL9L.[7] |

| HCT116 (Colon Cancer) | Cell Growth Inhibition | Selectivity vs. Normal Cells | 1.2-fold selective over MCF10A (normal breast epithelial cells).[7] |

| MDA-MB-231 (TNBC) | Cell Growth Inhibition | Selectivity vs. Normal Cells | 3.2-fold selective over MCF10A.[7] |

It is noteworthy that in this study, a derivative of this compound, compound 21, demonstrated greater potency in suppressing Wnt/β-catenin target gene transcription and selective inhibition of Wnt-dependent cancer cell growth compared to this compound.[7]

Experimental Protocols

In Vitro Evaluation of this compound

-

Cell Lines : MDA-MB-468 (TNBC), SW480 (colon cancer), HCT116 (colon cancer), MDA-MB-231 (TNBC), and MCF10A (normal breast epithelial).[7]

-

β-catenin Rescue Experiment : MDA-MB-468 cells were treated with this compound. A plasmid to constitutively activate β-catenin was transfected into the cells to determine if it could rescue the growth inhibition caused by this compound.[7]

-

Quantitative PCR (qPCR) : SW480 cells were treated with this compound to measure the expression levels of Wnt/β-catenin target genes (Axin2, cyclin D1, BCL9L) and a housekeeping gene (HPRT).[7]

-

Cell Viability Assays : The effects of this compound on the viability of various cancer cell lines and a normal cell line were assessed to determine potency and selectivity.[7]

Figure 4: Experimental workflow for the preclinical evaluation of the small-molecule inhibitor this compound.

Conclusion

The designation this compound has been applied to two distinct therapeutic agents with different mechanisms and stages of development relevant to triple-negative breast cancer. Zanidatamab zovodotin, a HER2-targeted ADC, showed promise in HER2-expressing cancers, including HER2-low breast cancer which can encompass some TNBC cases. However, its clinical development has been halted. The small-molecule inhibitor this compound targets the Wnt/β-catenin pathway, a key signaling cascade in TNBC. Preclinical studies have demonstrated its on-target activity in TNBC cell lines, although more potent derivatives have since been identified. Further research would be necessary to fully elucidate the therapeutic potential of targeting the β-catenin/BCL9 interaction in TNBC. This guide provides a comprehensive summary of the available technical information for both compounds, offering a resource for researchers and drug development professionals in the field of oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Zanidatamab Plus Chemo Shows Response in HER2+ and HER2-Low mBC | Docwire News [docwirenews.com]

- 3. Zymeworks Provides Corporate Update and Reports Second Quarter 2024 Financial Results | Zymeworks Inc. [ir.zymeworks.com]

- 4. adcreview.com [adcreview.com]

- 5. Exploring Zanidatamab’s efficacy across HER2-positive Malignancies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Disruption of Wnt/β-Catenin Signaling in Colorectal Cancer: A Technical Overview of ZW4864's Therapeutic Potential

For Immediate Release

Tampa, FL – Researchers, scientists, and drug development professionals in the oncology space now have access to a comprehensive technical guide on the effects of ZW4864, a small-molecule inhibitor, on colorectal cancer cells. This document details the mechanism of action, experimental validation, and quantitative impact of this compound on the Wnt/β-catenin signaling pathway, a critical driver in the progression of colorectal cancer.

This compound is an orally active and selective inhibitor of the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1] This interaction is a key step in the canonical Wnt signaling pathway, which is aberrantly activated in a majority of colorectal cancers. By disrupting the β-catenin/BCL9 complex, this compound effectively suppresses the transcription of oncogenic target genes, leading to a reduction in cancer cell proliferation and survival.

Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound have been quantified through various in vitro assays, demonstrating its potency and selectivity for colorectal cancer cell lines with hyperactive Wnt/β-catenin signaling.

| Parameter | Value | Assay | Cell Line(s) | Reference |

| Ki (β-catenin/BCL9 PPI) | 0.76 μM | AlphaScreen | - | [1][2] |

| IC50 (β-catenin/BCL9 PPI) | 0.87 μM | AlphaScreen | - | [1] |

| IC50 (TOPFlash Reporter) | 7.0 μM | Luciferase Reporter Assay | SW480 | [1][3] |

| IC50 (Cell Growth) | 76 μM | MTS Assay | HCT116 | [1] |

| IC50 (Cell Growth) | 9.6 - 76 μM | MTS Assay | Wnt-dependent cancer cells | [2] |

Mechanism of Action: Disrupting the Wnt/β-Catenin Signaling Cascade

This compound exerts its anti-cancer effects by directly binding to β-catenin and disrupting its interaction with the coactivator BCL9. This prevents the formation of the transcriptional complex responsible for expressing key oncogenes.

Experimental Protocols

Detailed methodologies for key experiments are provided to enable replication and further investigation.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on colorectal cancer cell lines.

-

Cell Seeding: Seed colorectal cancer cells (e.g., SW480, HCT116) in 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS.[3]

-

Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of this compound. A vehicle control (DMSO) should be included.

-

Incubation: Incubate the cells for 72 hours.

-

MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in colorectal cancer cells following this compound treatment.

-

Cell Seeding: Seed colorectal cancer cells in 6-well plates.

-

Compound Treatment: Treat the cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of colorectal cancer cells.

-

Cell Seeding and Treatment: Seed and treat colorectal cancer cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Co-Immunoprecipitation (Co-IP)

Objective: To confirm the disruption of the β-catenin/BCL9 interaction by this compound in a cellular context.

-

Cell Lysis: Lyse colorectal cancer cells (e.g., HCT116) treated with this compound or vehicle control.[3]

-

Immunoprecipitation: Incubate the cell lysates with an antibody against β-catenin overnight at 4°C.

-

Bead Incubation: Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against β-catenin and BCL9. A decrease in the amount of BCL9 co-immunoprecipitated with β-catenin in this compound-treated cells indicates disruption of the interaction.

Western Blotting

Objective: To measure the expression levels of Wnt/β-catenin target proteins.

-

Protein Extraction: Extract total protein from colorectal cancer cells treated with this compound.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Axin2, Cyclin D1, c-Myc) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound represents a promising therapeutic agent for the treatment of colorectal cancers harboring a hyperactive Wnt/β-catenin signaling pathway. Its ability to selectively disrupt the β-catenin/BCL9 interaction leads to the downregulation of key oncogenic drivers, ultimately inhibiting cancer cell growth. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

ZW4864: A Technical Guide to its Selectivity for the β-catenin/BCL9 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZW4864, a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3][4] A critical aspect of this compound's therapeutic potential lies in its high selectivity for the β-catenin/BCL9 complex over the interaction between β-catenin and E-cadherin, which is crucial for normal cell adhesion.[1][2][3][5] This document details the quantitative data supporting this selectivity, outlines the key experimental protocols used for its determination, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Assessment of this compound Activity

The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations and binding affinities.

Table 1: Biochemical Inhibition of β-catenin/BCL9 Interaction

| Parameter | Value (μM) | Assay | Reference |

| Ki | 0.76 | AlphaScreen | [1][2][3] |

| IC50 | 0.87 | AlphaScreen | [1][2] |

Table 2: Cellular Activity and Selectivity

| Assay | Cell Line | IC50 (μM) | Notes | Reference |

| TOPFlash Luciferase Assay | HEK293 (β-catenin expressing) | 11 | Measures inhibition of β-catenin-mediated transcription. | [1][2] |

| TOPFlash Luciferase Assay | SW480 | 7.0 | [1][2] | |

| TOPFlash Luciferase Assay | MDA-MB-468 (Wnt3a-activated) | 6.3 | [1][2] | |

| Cell Growth Inhibition | HCT-116 | 76 | Demonstrates anti-proliferative activity. | [1] |

| Selectivity Ratio | - | 229-fold | Selectivity for β-catenin/BCL9 over β-catenin/E-cadherin PPIs in an AlphaScreen assay. | [3] |

Core Signaling Pathway and Mechanism of Action

This compound functions by disrupting a key interaction within the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[3][4][6] In a healthy state, β-catenin is part of a destruction complex. Upon Wnt signaling activation, β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of oncogenes.[3][6] this compound directly binds to β-catenin, preventing its interaction with BCL9 and thereby inhibiting downstream gene transcription.[3]

Caption: Wnt/β-catenin signaling and this compound's mechanism of action.

Crucially, this compound achieves its selectivity by sparing the interaction between β-catenin and E-cadherin.[3] This is vital because the β-catenin/E-cadherin complex is a cornerstone of the adherens junctions that maintain tissue integrity. By not interfering with this interaction, this compound is expected to have a more favorable safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]

- 6. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

ZW4864: A Technical Guide on its Impact on Cancer Cell Invasion and Metastasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The process of metastasis is a complex cascade of events involving local invasion, intravasation, survival in the circulation, extravasation, and colonization at a secondary site. A key signaling pathway often implicated in promoting cancer cell invasion and metastasis is the Wnt/β-catenin pathway.[1] The aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it complexes with transcription factors to drive the expression of genes involved in cell proliferation, survival, and motility.

ZW4864 is a novel, orally bioavailable small-molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[2][3] It functions by selectively disrupting the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9), a crucial coactivator for β-catenin-mediated transcription.[2][3] This disruption prevents the transcription of oncogenic target genes, thereby inhibiting cancer progression. This technical guide provides an in-depth overview of the preclinical data and methodologies used to evaluate the impact of this compound on cancer cell invasion and metastasis.

Mechanism of Action: Targeting the β-catenin/BCL9 Interaction

This compound directly binds to β-catenin, selectively inhibiting its interaction with BCL9.[1][2] This selective inhibition is critical, as it does not interfere with the interaction between β-catenin and E-cadherin, which is essential for normal cell-cell adhesion.[2] By disrupting the β-catenin/BCL9 complex, this compound effectively downregulates the expression of oncogenic Wnt/β-catenin target genes that are instrumental in promoting cancer cell invasion and metastasis.[1][2][3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in inhibiting the β-catenin/BCL9 interaction and suppressing the growth of β-catenin-dependent cancer cells.

| Parameter | Value | Assay |

| Ki | 0.76 μM | AlphaScreen competitive inhibition assay |

| IC50 | 0.87 μM | β-catenin/BCL9 Protein-Protein Interaction |

| IC50 | 11 μM | TOPFlash luciferase activity in HEK293 cells |

| IC50 | 7.0 μM | TOPFlash luciferase activity in SW480 cells |

| IC50 | 6.3 μM | TOPFlash luciferase activity in Wnt3a-activated MDA-MB-468 cells |

Table 1: In Vitro Inhibition of β-catenin/BCL9 Interaction and Signaling by this compound. [4]

| Cell Line | Cancer Type | IC50 (μM) |

| SW480 | Colorectal Cancer | > 40 |

| HCT116 | Colorectal Cancer | 76 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 25 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 9.6 |

Table 2: Growth Inhibition (IC50) of β-catenin-dependent cancer cell lines by this compound.

Impact on Cancer Cell Invasion

This compound has been shown to effectively abrogate the invasiveness of β-catenin-dependent cancer cells.[2][3] This has been demonstrated using a three-dimensional (3D) spheroid cell invasion assay.

Experimental Protocol: 3D Spheroid Cell Invasion Assay

This assay assesses the ability of cancer cells to invade into a basement membrane extract (BME), mimicking the extracellular matrix.

Materials:

-

MDA-MB-231 human breast adenocarcinoma cell line

-

Basement Membrane Extract (BME)

-

96-well spheroid formation plates

-

This compound

-

Cell culture medium

-

Microscope with imaging capabilities

Procedure:

-

Spheroid Formation: MDA-MB-231 cells are seeded in a 96-well spheroid formation plate to allow for the formation of uniform spheroids.

-

Embedding in BME: The formed spheroids are then embedded in a BME matrix.

-

Treatment: The spheroids are treated with various concentrations of this compound.

-

Invasion Monitoring: The invasion of cells from the spheroid into the surrounding BME is monitored and imaged over a period of 6 days.

-

Quantification: The area of cell invasion is measured using imaging software to determine the dose-dependent effect of this compound on cancer cell invasion.

Results: In this assay, this compound demonstrated a dose-dependent suppression of MDA-MB-231 cell invasion into the surrounding basement membrane extract.[1]

In Vivo Efficacy Against Metastasis

The anti-tumor and potential anti-metastatic effects of this compound have been evaluated in a patient-derived xenograft (PDX) model of triple-negative breast cancer (TNBC), a cancer type known for its aggressive nature and metastatic potential.

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model for studying cancer biology and drug response.

Model:

-

PDX 4013, derived from a TNBC patient.

Procedure:

-

Tumor Implantation: Cells from the PDX 4013 model are implanted into the mammary fat pad of immunocompromised SCID/Beige mice.

-

Treatment: Once tumors reach a specified size (e.g., ~200 mm³), mice are treated orally with this compound (e.g., 90 mg/kg daily).

-

Tumor Growth Monitoring: Primary tumor growth is monitored throughout the study.

-

Metastasis Assessment: While the primary publication focused on tumor growth inhibition and target gene modulation, this model is suitable for assessing the impact of this compound on spontaneous metastasis to distant organs, such as the lungs, by histological analysis at the end of the study.

Results: this compound demonstrated promising therapeutic effects in this therapy-resistant TNBC PDX model, showing on-target activity by reducing the expression of β-catenin target genes in vivo.[1] This provides a strong rationale for its potential to inhibit metastasis driven by hyperactive β-catenin signaling.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflows.

Caption: this compound inhibits Wnt signaling by disrupting the β-catenin/BCL9 interaction.

Caption: Workflow for the 3D Spheroid Cell Invasion Assay.

Conclusion

This compound represents a promising therapeutic agent that targets a key driver of cancer cell invasion and metastasis, the Wnt/β-catenin signaling pathway. By selectively disrupting the β-catenin/BCL9 protein-protein interaction, this compound effectively inhibits the transcription of genes responsible for metastatic progression. The preclinical data, including its ability to suppress cancer cell invasion in 3D models and its on-target activity in a clinically relevant PDX model, provide a strong foundation for its further development as an anti-metastatic therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-invasive and anti-metastatic properties of this compound and similar compounds.

References

The Pharmacokinetics of Oral ZW4864: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile of ZW4864, a novel, orally active small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are foundational for its development as a potential therapeutic agent. All data is derived from preclinical studies in murine models.

Data Presentation: Pharmacokinetic Parameters of Oral this compound

The following table summarizes the key pharmacokinetic parameters of this compound following a single oral administration in C57BL/6 mice. These data highlight the compound's favorable oral bioavailability and systemic exposure.

| Parameter | Value | Units |

| Dose | 20 | mg/kg |

| Cmax | 1.8 | µM |

| Tmax | 2 | hours |

| AUC(0-t) | 11.9 | µM*h |

| Half-life (t1/2) | 4.1 | hours |

| Oral Bioavailability (F) | 83 | % |

Experimental Protocols

The pharmacokinetic evaluation of this compound was conducted in C57BL/6 mice. The following is a detailed description of the experimental methodology.

Animal Model:

-

Species: Mouse

-

Strain: C57BL/6

-

Supplier: The Jackson Laboratory

-

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

Dosing and Sample Collection:

-

Formulation: this compound was formulated in a vehicle suitable for oral and intravenous administration. For oral dosing, the compound was suspended in 0.5% methylcellulose and 0.1% Tween 80 in sterile water. For intravenous dosing, this compound was dissolved in a solution of 5% DMSO, 10% Solutol HS 150, and 85% saline.

-

Administration: A single dose of 20 mg/kg was administered orally (p.o.) via gavage. For the determination of bioavailability, a separate cohort of mice received a 5 mg/kg intravenous (i.v.) dose.

-

Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein at serial time points post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

Sample Processing: Blood samples were collected into EDTA-coated tubes and centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method:

-

Technique: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant was collected and analyzed.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system was used for the analysis.

-

Data Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated from the plasma concentration-time data using non-compartmental analysis with Phoenix WinNonlin software. Oral bioavailability (F) was calculated as (AUCoral/AUCiv) x (Doseiv/Doseoral) x 100%.

Mandatory Visualization

The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of action of this compound, and the experimental workflow for the pharmacokinetic study.

Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.

Caption: Experimental workflow for the pharmacokinetic study of this compound.

ZW4864: A Targeted Approach to Inhibit β-Catenin-Mediated Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZW4864, a small-molecule inhibitor, and its targeted effect on β-catenin target gene expression. This compound represents a promising therapeutic strategy for cancers characterized by aberrant Wnt/β-catenin signaling. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols from pivotal studies, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Disrupting the β-Catenin/BCL9 Interaction

This compound is an orally bioavailable small molecule designed to selectively disrupt the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3] In cancers with a hyperactive Wnt/β-catenin pathway, β-catenin accumulates in the nucleus and forms a transcriptional complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) and co-activators such as BCL9 and its homolog BCL9L.[1][4] This complex drives the expression of oncogenic target genes responsible for cell proliferation, survival, and metastasis.[1][4]

This compound physically binds to β-catenin, sterically hindering its interaction with BCL9.[1] This selective inhibition prevents the recruitment of essential co-activators to the transcriptional complex, leading to the suppression of β-catenin-mediated gene transcription.[1][4] A key feature of this compound is its selectivity; it does not interfere with the interaction between β-catenin and E-cadherin, which is crucial for normal cell adhesion.[1][3]

Below is a diagram illustrating the mechanism of action of this compound within the Wnt/β-catenin signaling pathway.

Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.

Quantitative Analysis of this compound's Effect on Gene Expression

This compound has been shown to dose-dependently suppress the transcription of key β-catenin target genes in various cancer cell lines.[1][2] The following tables summarize the quantitative findings from preclinical studies.

Table 1: In Vitro Inhibition of β-Catenin Target Gene Transcription by this compound

| Cell Line | Treatment | Target Gene | Fold Change vs. Control |

| SW480 | 10 µM this compound (24h) | Axin2 | ~0.8 |

| 20 µM this compound (24h) | Axin2 | ~0.6 | |

| 40 µM this compound (24h) | Axin2 | ~0.4 | |

| 10 µM this compound (24h) | CCND1 | ~1.0 | |

| 20 µM this compound (24h) | CCND1 | ~0.8 | |

| 40 µM this compound (24h) | CCND1 | ~0.6 | |

| 10 µM this compound (24h) | LEF1 | ~0.9 | |

| 20 µM this compound (24h) | LEF1 | ~0.7 | |

| 40 µM this compound (24h) | LEF1 | ~0.5 | |

| MDA-MB-231 | 10 µM this compound (24h) | Axin2 | ~0.7 |

| (Wnt3a-activated) | 20 µM this compound (24h) | Axin2 | ~0.5 |

| 40 µM this compound (24h) | Axin2 | ~0.3 |

Data is estimated from graphical representations in the cited literature and presented as approximate fold change.

Table 2: In Vitro Inhibition of β-Catenin Signaling Activity by this compound

| Cell Line | Assay | IC50 |

| HEK293 | TOPFlash Luciferase Assay | 11 µM |

| SW480 | TOPFlash Luciferase Assay | 7.0 µM |

| MDA-MB-468 | TOPFlash Luciferase Assay | 6.3 µM |

Table 3: In Vivo Efficacy of this compound

| Model | Treatment | Outcome |

| Patient-Derived Xenograft (PDX) Mouse Model | 90 mg/kg this compound (p.o.) | Effective suppression of β-catenin target gene expression. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the effects of this compound.

Cell Culture and Reagents

-

Cell Lines:

-

SW480 (human colorectal adenocarcinoma)

-

MDA-MB-231 (human breast adenocarcinoma)

-

MDA-MB-468 (human breast adenocarcinoma)

-

HEK293 (human embryonic kidney)

-

-

Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted in culture medium to the desired final concentrations for experiments.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol was used to quantify the mRNA levels of β-catenin target genes.

Caption: Workflow for qPCR analysis of target gene expression.

-

Cell Seeding and Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40 µM) or DMSO as a vehicle control. For Wnt pathway activation in certain cell lines like MDA-MB-231, cells were co-treated with Wnt3a-conditioned medium.

-

RNA Isolation: After a 24-hour incubation period, total RNA was extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: The qPCR was performed using a real-time PCR system with SYBR Green master mix. The reaction mixture contained cDNA template, forward and reverse primers for the target genes (e.g., Axin2, CCND1, LEF1) and a housekeeping gene (e.g., HPRT), and SYBR Green master mix.

-

Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization.

TOPFlash Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

-

Transfection: HEK293, SW480, or MDA-MB-468 cells were co-transfected with the TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) or FOPFlash (negative control with mutated binding sites) plasmids, along with a Renilla luciferase plasmid for normalization.

-

Treatment: After transfection, cells were treated with increasing concentrations of this compound for a specified period (e.g., 24 hours).

-

Lysis and Luminescence Measurement: Cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

-

Data Analysis: The TOPFlash activity was normalized to the Renilla activity, and the results were expressed as the percentage of activity relative to the vehicle-treated control. The IC50 values were then calculated.

Western Blotting for Protein Expression

Western blotting was used to assess the protein levels of β-catenin targets.

-

Cell Lysis: Following treatment with this compound, cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Axin2, Cyclin D1) and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Tumor Implantation: Patient-derived tumor tissues or cancer cell lines were implanted subcutaneously or orthotopically into immunocompromised mice.

-

Treatment: Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups. This compound was administered orally (p.o.) at a dose such as 90 mg/kg daily.

-

Monitoring and Analysis: Tumor volume and body weight were monitored regularly. At the end of the study, tumors were excised for pharmacodynamic analysis, including qPCR or immunohistochemistry, to assess the expression of β-catenin target genes.

Conclusion

This compound demonstrates a clear, dose-dependent inhibitory effect on β-catenin target gene expression in preclinical models of cancer. By selectively disrupting the β-catenin/BCL9 interaction, it effectively downregulates the transcription of key oncogenes such as Axin2, CCND1, and LEF1. The data presented in this guide, derived from robust experimental protocols, underscore the potential of this compound as a targeted therapy for cancers driven by aberrant Wnt/β-catenin signaling. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.

References

- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZW4864 TOPFlash Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is a potent and selective small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, a critical node in the canonical Wnt signaling pathway.[1][2][3] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The TOPFlash luciferase reporter assay is a widely used method to quantify the activity of the Wnt/β-catenin signaling pathway. This assay utilizes a luciferase gene under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites.[4][5] In the presence of active β-catenin, TCF/LEF transcription factors bind to these sites and drive the expression of luciferase, resulting in a measurable luminescent signal. This application note provides a detailed protocol for utilizing the TOPFlash assay to characterize the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway.

Principle of the Assay

The TOPFlash assay relies on the core principles of the canonical Wnt signaling pathway. When the pathway is activated, β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it forms a complex with TCF/LEF transcription factors and coactivators like BCL9, to initiate the transcription of Wnt target genes.[6][7] this compound selectively disrupts the interaction between β-catenin and BCL9, thereby inhibiting the formation of a functional transcriptional complex and suppressing the expression of Wnt target genes.[1][6]

The TOPFlash reporter plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the firefly luciferase gene. A co-transfected control plasmid, often expressing Renilla luciferase from a constitutive promoter, is used to normalize for variations in transfection efficiency and cell number. A decrease in the firefly luciferase signal relative to the Renilla luciferase signal in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway. The FOPFlash plasmid, which contains mutated, non-functional TCF/LEF binding sites, serves as a negative control to ensure the observed signal is specific to TCF/LEF-mediated transcription.[4][5][8]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound in various cell lines using the TOPFlash luciferase reporter assay. This data provides a reference for expected outcomes and aids in the design of dose-response experiments.

| Cell Line | Wnt Pathway Activation Method | This compound IC50 (µM) | Reference |

| HEK293 | Transfection with β-catenin expressing plasmid | 11 | [1] |

| SW480 | Endogenous (APC mutation) | 7.0 | [1] |

| MDA-MB-468 | Wnt3a stimulation | 6.3 | [1] |

Table 1: Summary of this compound IC50 values from TOPFlash luciferase reporter assays.

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound TOPFlash luciferase reporter assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and can be scaled as needed.

Materials and Reagents

-

Cell Lines: HEK293T, SW480, or other suitable cell lines with an active or inducible Wnt pathway.

-

Plasmids:

-

M50 Super 8x TOPFlash (Addgene plasmid #12456) or equivalent.[4]

-

M51 Super 8x FOPFlash (negative control) or equivalent.

-

Renilla luciferase reporter plasmid (e.g., pRL-TK) for normalization.

-

-

This compound: Prepare a stock solution in DMSO.

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Transfection Reagent: Lipofectamine 2000, FuGENE HD, or other suitable transfection reagent.

-

Dual-Luciferase Reporter Assay System: (e.g., Promega, Cat# E1910).

-

Luminometer: Plate reader with luminescence detection capabilities.

-

96-well white, clear-bottom tissue culture plates.

Procedure

Day 1: Cell Seeding

-

Culture and maintain the chosen cell line according to standard protocols.

-

On the day before transfection, trypsinize and count the cells.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ to 2.5 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Transfection

-

For each well, prepare the DNA transfection mix in a sterile microcentrifuge tube. A recommended ratio of TOPFlash/FOPFlash to Renilla plasmid is 10:1.

-

TOPFlash or FOPFlash plasmid: 100 ng

-

Renilla plasmid: 10 ng

-

-

Dilute the DNA mixture in serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Add the transfection complex dropwise to each well.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

Day 3: this compound Treatment

-

Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test for an initial dose-response curve is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Day 4: Luciferase Assay

-

Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.

-

Remove the medium from the wells and wash once with 100 µL of PBS.

-

Lyse the cells by adding 20-50 µL of 1X Passive Lysis Buffer to each well.

-

Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.

-

Follow the manufacturer's protocol for the Dual-Luciferase Reporter Assay System. Typically, this involves:

-

Adding 50-100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity.

-

Reading the luminescence on a plate luminometer.

-

Adding 50-100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

-

Reading the Renilla luminescence.

-

Data Analysis

-